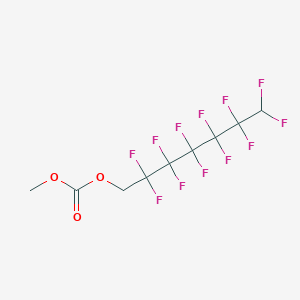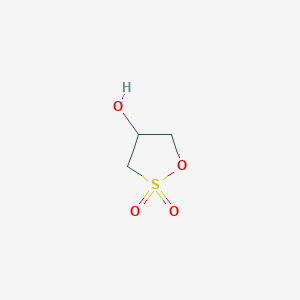![molecular formula C30H21N9 B12084721 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine is a complex organic compound with the molecular formula C30H21N9 It features a triazine core substituted with three phenyl rings, each bearing a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine typically involves the following steps:
Formation of Pyrazole Derivatives: The initial step involves synthesizing the pyrazole derivatives. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring.
Coupling with Triazine Core: The pyrazole derivatives are then coupled with a triazine core. This is usually done through a nucleophilic aromatic substitution reaction, where the pyrazole derivatives react with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the pyrazole rings can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Cyanuric chloride with pyrazole derivatives in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of partially or fully reduced compounds.
科学的研究の応用
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine exerts its effects involves its ability to coordinate with metal ions and interact with various molecular targets. The triazine core and pyrazole rings provide multiple binding sites, allowing the compound to form stable complexes with metals and other molecules. This interaction can influence various biochemical pathways and processes, making it useful in both catalysis and biological studies.
類似化合物との比較
Similar Compounds
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Similar triazine core with pyridyl substituents instead of pyrazole.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Features amino groups on the phenyl rings.
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine: Contains carboxyl groups on the phenyl rings.
Uniqueness
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine is unique due to the presence of pyrazole rings, which provide additional nitrogen atoms for coordination and interaction. This enhances its ability to form stable complexes and increases its versatility in various applications compared to similar compounds with different substituents.
特性
分子式 |
C30H21N9 |
|---|---|
分子量 |
507.5 g/mol |
IUPAC名 |
2,4,6-tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C30H21N9/c1-7-22(8-2-19(1)25-13-31-32-14-25)28-37-29(23-9-3-20(4-10-23)26-15-33-34-16-26)39-30(38-28)24-11-5-21(6-12-24)27-17-35-36-18-27/h1-18H,(H,31,32)(H,33,34)(H,35,36) |
InChIキー |
MLHVKCKZHMZXEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CNN=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CNN=C5)C6=CC=C(C=C6)C7=CNN=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B12084670.png)
![3-[2-(2-Ethoxyethoxy)ethoxy]thiophene](/img/structure/B12084671.png)
![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)

![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)

![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)

